N-(2,3-dimethoxyphenyl)-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
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Overview
Description
N-(2,3-dimethoxyphenyl)-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxyphenyl)-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzothiazole moiety, and the attachment of the dimethoxyphenyl group. Common reagents used in these reactions include:
Piperazine: A starting material for the piperazine ring.
Benzothiazole derivatives: Used to introduce the benzothiazole moiety.
Dimethoxyphenyl derivatives: Used to attach the dimethoxyphenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxyphenyl)-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Studied for its unique chemical properties and reactivity.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer effects.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxyphenyl)-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,3-dimethoxyphenyl)-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide include other piperazine derivatives with benzothiazole and dimethoxyphenyl groups. Examples include:
- N-(2,3-dimethoxyphenyl)-4-(benzothiazol-2-yl)piperazine-1-carboxamide
- N-(2,3-dimethoxyphenyl)-4-(4-methoxybenzothiazol-2-yl)piperazine-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-14-8-9-16(28-2)18-20(14)31-22(24-18)26-12-10-25(11-13-26)21(27)23-15-6-5-7-17(29-3)19(15)30-4/h5-9H,10-13H2,1-4H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCILXRWLWNCCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)NC4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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